molecular formula C11H16N4O B2390602 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2189108-46-9

1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2390602
CAS No.: 2189108-46-9
M. Wt: 220.276
InChI Key: UYJZIXKEAJAHSM-UHFFFAOYSA-N
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Description

1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C11H16N4O and a molecular weight of 220.276 g/mol This compound features a piperazine ring substituted with a 1-methylpyrazole group and a prop-2-en-1-one moiety

Preparation Methods

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Methylpiperazin-1-yl)prop-2-en-1-one: Similar structure but lacks the pyrazole ring.

    1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]butan-2-one: Similar structure but with a butan-2-one moiety instead of prop-2-en-1-one.

    1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethan-1-one moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-11(16)15-6-4-14(5-7-15)10-8-12-13(2)9-10/h3,8-9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJZIXKEAJAHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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